molecular formula C9H10ClFO3S B2380217 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride CAS No. 1781100-57-9

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride

Cat. No.: B2380217
CAS No.: 1781100-57-9
M. Wt: 252.68
InChI Key: DLJARSQDOLJBOS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a methoxyethane chain, which is further substituted with a 4-fluorophenyl group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of 2-(4-fluorophenyl)-2-methoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(4-Fluorophenyl)-2-methoxyethanol+Chlorosulfonic acid2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride+HCl\text{2-(4-Fluorophenyl)-2-methoxyethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-(4-Fluorophenyl)-2-methoxyethanol+Chlorosulfonic acid→2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Oxidative conditions can further modify the sulfonyl group, potentially leading to sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfones: Formed under oxidative conditions.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonamide
  • 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonate
  • 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfone

Uniqueness

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its sulfonamide, sulfonate, and sulfone counterparts, which have different reactivity profiles and applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO3S/c1-14-9(6-15(10,12)13)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJARSQDOLJBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781100-57-9
Record name 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride
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